molecular formula C8H4ClNO2 B1590938 2-Chloro-5-cyanobenzoic acid CAS No. 89891-83-8

2-Chloro-5-cyanobenzoic acid

Cat. No. B1590938
CAS RN: 89891-83-8
M. Wt: 181.57 g/mol
InChI Key: OZNRJPYVSBAJLX-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 . It is a solid substance and is commonly used in scientific research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-cyanobenzoic acid consists of a benzene ring with a chlorine atom and a cyano group attached at the 2nd and 5th positions, respectively .


Physical And Chemical Properties Analysis

2-Chloro-5-cyanobenzoic acid is a solid substance . It has a molecular weight of 181.58 . The compound’s melting point is 178°C, and its predicted boiling point is 334.7±27.0°C . The predicted density is 1.48±0.1 g/cm3 .

Scientific Research Applications

Tautomeric Equilibria Studies

2-cyanobenzoic acids, including derivatives like 2-Chloro-5-cyanobenzoic acid, are significant in various sciences due to their tautomeric equilibria. Studies in gas phase by mass spectrometry, solution using nuclear magnetic resonance, and solid phase by infrared spectroscopy have highlighted their importance in understanding tautomeric behaviors (Iglesias, Ruiz, & Allegretti, 2012).

Heterocyclic Oriented Synthesis

Compounds like 2-Chloro-5-cyanobenzoic acid can be used as building blocks in heterocyclic oriented synthesis (HOS). This approach leads to the preparation of various substituted nitrogenous heterocycles, which are crucial in current drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Photochemistry of Substituted Halogenophenols

The photochemistry of compounds related to 2-Chloro-5-cyanobenzoic acid, such as 5-chloro-2-hydroxybenzonitrile, has been studied in aqueous solutions. These studies help understand the transient species and their reactions, contributing to knowledge in organic photochemistry (Bonnichon, Grabner, Guyot, & Richard, 1999).

MALDI-MS Applications

Derivatives of 2-Chloro-5-cyanobenzoic acid, like 5-Chloro-2-mercaptobenzothiazole, have been used as matrices for matrix-assisted laser desorption mass spectrometry (MALDI-MS), aiding in the desorption of proteins and analysis of peptides, low-mass proteins, and glycolipids (Xu, Huang, Watson, & Gagecor, 1997).

Reaction with Thiol Groups

2-Nitro-5-thiocyanatobenzoic acid, a related compound, shows promise in converting thiol groups in proteins into S-cyano derivatives. This has implications in protein chemistry and biochemistry (Price, 1976).

Crystal Engineering

2-Chloro-4-nitrobenzoic acid, similar to 2-Chloro-5-cyanobenzoic acid, is used in crystal engineering. Its molecular salts with pyridyl and benzoic acid derivatives have been synthesized and characterized, providing insights into the importance of halogen bonds in crystal structures (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Cytotoxic Property Studies

Studies on complexes formed with 5-Chloro-2-nitrobenzoic acid, a related compound, demonstrate its potential in cytotoxic property evaluations to both normal and carcinoma cells (Wang & Shi, 2011).

Safety And Hazards

2-Chloro-5-cyanobenzoic acid is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and P302 (if on skin, wash with plenty of soap and water) .

properties

IUPAC Name

2-chloro-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNRJPYVSBAJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557344
Record name 2-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyanobenzoic acid

CAS RN

89891-83-8
Record name 2-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-cyanobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of NaNO2 (2.21 g, 32 mmol) in water (10 mL) was added to a solution of 5-amino-2-chlorobenzoic acid (5.0 g, 29.14 mmol) in water (40 mL) at 0° C., followed addition of by conc. HCl (10 mL) at −5° C. The reaction mixture was stirred at −5° C. for an additional 1 h and then the diazonium solution was added dropwise into a solution of potassium cuprotetracyanide [prepared by dropwise addition of a solution of KCN (10 g, 15.38 mmol) in water (18 mL) to a solution of CuSO4 (7 g, 43.8 mmol) in water (12 mL) at 70° C.] at 50° C. for 1 h. The reaction mixture was acidified with 1.5 N HCl solution and the product was extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1-2% MeOH in CHCl3) to get 2-chloro-5-cyanobenzoic acid (1.8 g, yield 34%). 1H NMR (400 MHz, DMSO-d6) δ 13.92 (br s, 1H), 8.24 (d, J=2.1 Hz, 1H), 8.02-7.99 (d, J=8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J=8.2 Hz, 1H). MS (ESI) m/z: Calculated for C8H4ClNO2: 180.99. found: 179.6 (M−H)−.
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AA Goldberg, W Kelly - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… 2-Chloro-5-cyanobenzoic acid and aniline, however, readily condensed to yield 4-cyanodi~henylamine-2-cavboxylic acid, which cyclised with phosphorus oxychloride to 5-ckloro-3-…
Number of citations: 2 pubs.rsc.org
DL Orsi, E Pook, N Bräuer, A Friberg… - Journal of medicinal …, 2022 - ACS Publications
… A mixture of 22-(4-ethylphenyl)-1,3-benzoxazol-5-amine (100 mg, 420 μmol), 1.5 equiv of 2-chloro-5-cyanobenzoic acid (114 mg, 629 μmol, 5.0 equiv of DIPEA (370 μL, 2.1 mmol), and …
Number of citations: 3 pubs.acs.org
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
K HINO, H NAKAMURA, S KATO, A IRIE… - Chemical and …, 1988 - jstage.jst.go.jp
… 2-Chloro-5-cyanobenzoic Acid (5)–In the presence of platinic oxide (1 g), 2-chloro-5-nitrobenzoic acid (50 g) was hydrogenated in EtOH (200 ml) at room temperature until the …
Number of citations: 20 www.jstage.jst.go.jp
MJ Hunter - 1948 - search.proquest.com
PREPARATToN oF ERAN AèRIDE DERIvaTvEs Page 1 STUDTES TN CHEMOTHERAPY PREPARATToN oF ERAN AèRIDE DERIvaTvEs A the sis presented in fulfillment of the …
Number of citations: 3 search.proquest.com

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